molecular formula C29H50O2 B12116231 Cholest-5-ene-2a,3b-diol, 4,4-dimethyl-(7CI,8CI)

Cholest-5-ene-2a,3b-diol, 4,4-dimethyl-(7CI,8CI)

Cat. No.: B12116231
M. Wt: 430.7 g/mol
InChI Key: SZCVRLGCLWLWDF-UYFPVADESA-N
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Description

Cholest-5-ene-2a,3b-diol, 4,4-dimethyl-(7CI,8CI) is a steroidal compound with the following chemical formula:

C29H50O\text{C}_{29}\text{H}_{50}\text{O}C29​H50​O

. It belongs to the cholestane family and features a hydroxyl group at positions 2a and 3b. The compound’s unique structure makes it an intriguing subject for scientific exploration.

Preparation Methods

Synthetic Routes::

    Cholesterol Oxidation:

    Industrial Production:

Chemical Reactions Analysis

Cholest-5-ene-2a,3b-diol undergoes various reactions:

    Oxidation: It can be oxidized to form cholest-5-en-3-one.

    Reduction: Reduction of the ketone group yields cholest-5-en-3-ol.

    Substitution: Substituent modifications occur at various positions.

    Common Reagents: Lead tetraacetate (for oxidation), reducing agents (for reduction).

    Major Products: Cholest-5-en-3-one and cholest-5-en-3-ol.

Scientific Research Applications

Cholest-5-ene-2a,3b-diol finds applications in:

    Chemistry: As a precursor for synthesizing other steroidal compounds.

    Biology: Studying lipid metabolism and membrane structure.

    Medicine: Investigating cholesterol metabolism and potential therapeutic targets.

    Industry: Used in the production of steroids and hormones.

Mechanism of Action

The compound’s effects are multifaceted:

    Molecular Targets: Receptors involved in lipid homeostasis.

    Pathways: Regulation of cholesterol biosynthesis and transport.

Comparison with Similar Compounds

  • Cholest-5-ene-2a,3b-diol stands out due to its unique hydroxyl group positions.
  • Similar Compounds: Cholesterol, cholestane derivatives, and other sterols.

Properties

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

IUPAC Name

(2R,3R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3-diol

InChI

InChI=1S/C29H50O2/c1-18(2)9-8-10-19(3)21-12-13-22-20-11-14-25-27(4,5)26(31)24(30)17-29(25,7)23(20)15-16-28(21,22)6/h14,18-24,26,30-31H,8-13,15-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,28-,29-/m1/s1

InChI Key

SZCVRLGCLWLWDF-UYFPVADESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC(C(C4(C)C)O)O)C)C

Origin of Product

United States

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